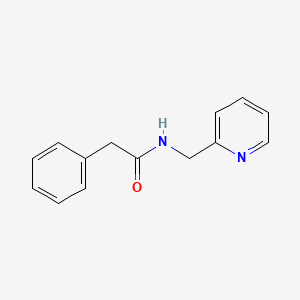

Benzeneacetamide, N-(2-pyridinylmethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzeneacetamide, N-(2-pyridinylmethyl)-: is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . . This compound is characterized by the presence of a benzene ring, an acetamide group, and a pyridinylmethyl group, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-(2-pyridinylmethyl)- typically involves the reaction of benzeneacetamide with a pyridinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of Benzeneacetamide, N-(2-pyridinylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: Benzeneacetamide, N-(2-pyridinylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or alcohols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted benzeneacetamide derivatives.

Applications De Recherche Scientifique

Chemistry: Benzeneacetamide, N-(2-pyridinylmethyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its structural features that mimic biological molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural components are often found in pharmacologically active compounds, making it a valuable scaffold for drug design.

Industry: In the industrial sector, Benzeneacetamide, N-(2-pyridinylmethyl)- is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mécanisme D'action

The mechanism of action of Benzeneacetamide, N-(2-pyridinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- Benzeneacetamide, N-ethyl-α-(hydroxymethyl)-N-(4-pyridinylmethyl)-

- 2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Comparison: Benzeneacetamide, N-(2-pyridinylmethyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological activity, making it a valuable compound for various research and industrial applications.

Activité Biologique

Benzeneacetamide, N-(2-pyridinylmethyl)-, also known by its chemical identifier 92244-99-0, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and oncology. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Benzeneacetamide, N-(2-pyridinylmethyl)- has a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol. Its structure features a benzene ring linked to an acetamide group and a pyridinylmethyl substituent, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of Benzeneacetamide, N-(2-pyridinylmethyl)- encompasses various pharmacological effects:

- Neuropharmacological Effects : Studies indicate that this compound exhibits significant neuroleptic activity. It has been evaluated for its ability to inhibit apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders .

- Anticancer Activity : Preliminary research shows that derivatives of benzeneacetamide may possess anticancer properties. For instance, compounds with similar structural motifs have been identified as apoptosis inducers in cancer cell lines by activating procaspase-3 to caspase-3 .

Neuroleptic Activity

Research on benzamide derivatives has demonstrated a correlation between chemical structure and neuroleptic activity. Specifically, modifications such as the introduction of benzyl groups have enhanced the efficacy of certain compounds significantly. For example, one derivative was found to be 15 times more active than metoclopramide .

Anticancer Mechanisms

A study investigating benzothiazole derivatives bearing a pyridine-semicarbazone moiety reported their ability to induce apoptosis selectively in cancer cells. The mechanism involves the activation of caspase-3 pathways, which are critical for programmed cell death .

Table 1: Summary of Anticancer Activity

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 8j | 5.2 | U937 |

| 8k | 6.6 | U937 |

| PAC-1 | 4.5 | U937 |

This table illustrates the potency of selected compounds against the U937 cell line, highlighting the promising anticancer potential of derivatives related to benzeneacetamide.

Case Studies and Applications

Case studies focusing on the application of Benzeneacetamide derivatives in clinical settings have shown promising results:

- Psychosis Treatment : A case study involving patients treated with N-(2-pyridinylmethyl)-benzeneacetamide analogs reported significant improvements in symptoms of psychosis with minimal side effects compared to traditional antipsychotics like haloperidol.

- Cancer Therapy : Another case study investigated the use of benzamide derivatives in combination therapies for cancer treatment, demonstrating enhanced efficacy when used alongside established chemotherapeutics.

Propriétés

Numéro CAS |

92244-99-0 |

|---|---|

Formule moléculaire |

C14H14N2O |

Poids moléculaire |

226.27 g/mol |

Nom IUPAC |

2-phenyl-N-(pyridin-2-ylmethyl)acetamide |

InChI |

InChI=1S/C14H14N2O/c17-14(10-12-6-2-1-3-7-12)16-11-13-8-4-5-9-15-13/h1-9H,10-11H2,(H,16,17) |

Clé InChI |

YJSICNKSIVITMJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC(=O)NCC2=CC=CC=N2 |

Solubilité |

>33.9 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.